molecular formula C17H22N2O5 B2469096 Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate CAS No. 1352506-22-9

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate

Cat. No.: B2469096
CAS No.: 1352506-22-9
M. Wt: 334.372
InChI Key: LQVYETJQZLQDKJ-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a urea-linked cyclohexyl moiety and a methoxycarbonyl group.

Properties

IUPAC Name

methyl 4-[(1-methoxycarbonylcyclohexyl)carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-23-14(20)12-6-8-13(9-7-12)18-16(22)19-17(15(21)24-2)10-4-3-5-11-17/h6-9H,3-5,10-11H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVYETJQZLQDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2(CCCCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with cyclohexyl isocyanate to form an intermediate, which is then reacted with methyl chloroformate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in the study of enzyme interactions and protein binding.

    Industry: It may be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three analogs from the evidence, highlighting key differences in functional groups, molecular weight, and synthesis pathways.

Compound Name Key Functional Groups Molecular Weight (g/mol) Synthesis Pathway Hazard Profile
Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate (Target) Urea, benzoate ester, methoxycarbonyl, cyclohexyl ~332.4 (calculated) Not explicitly detailed; inferred via tert-butyl and Grignard reactions Not available
Methyl 4-[(1E)-({[cyclohexyl(methyl)carbamoyl]methoxy}imino)methyl]benzoate Imino ether, benzoate ester, carbamoyl, cyclohexyl 332.4 (exact) Not detailed; likely involves imine formation and esterification Not available
Narlaprevir Sulfonylmethyl, bicyclohexane, carboxamide, tert-butyl 734.0 (exact) Multi-step peptide coupling and cyclization Not available
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate Thiadiazole, phenylcarbamoyl, benzoate ester ~359.4 (calculated) Not detailed; inferred via thiadiazole coupling Acute toxicity (oral, dermal, inhalation)
Key Observations:
  • Functional Groups: The target compound’s urea linkage distinguishes it from analogs with imino ethers (e.g., ) or heterocycles (e.g., thiadiazole in ).
  • Synthesis : The target shares synthetic steps with analogs in , such as tert-butyl protection/deprotection and Grignard reactions, suggesting scalability for pharmaceutical intermediates.
  • Hazards : While the target’s safety data are absent, the thiadiazole-containing analog exhibits acute toxicity (Category 4), highlighting the need for cautious handling of structurally related benzoate esters.

Physicochemical and Reactivity Comparisons

Solubility and Stability:
  • The urea group in the target compound may improve aqueous solubility compared to the imino ether analog , which lacks strong hydrogen-bond donors.
Reactivity:
  • The target’s urea moiety is less reactive toward nucleophiles compared to the imino ether in , which may undergo hydrolysis under acidic conditions.
  • The absence of heterocycles (e.g., thiadiazole in ) reduces the risk of metabolic activation to toxic intermediates.

Biological Activity

Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate, also known by its CAS number 1352506-22-9, is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O5C_{17}H_{22}N_{2}O_{5}, with a molecular weight of 334.4 g/mol. The compound features a benzoate moiety linked to a cyclohexyl group through a carbamoyl linkage, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of the methoxycarbonyl group enhances its lipophilicity, potentially facilitating better membrane permeability and bioavailability.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study reported an IC50IC_{50} value in the low micromolar range against Klebsiella pneumoniae, suggesting potent antibacterial activity .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In cellular assays, it showed promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .

Case Studies

  • In Vitro Efficacy Against Bacterial Infections :
    • A study conducted on various bacterial strains demonstrated that this compound had an IC50IC_{50} value of approximately 5 µM against Klebsiella pneumoniae . This highlights its potential as a lead compound for further development into an antibiotic.
  • Antitumor Activity :
    • In a recent investigation, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell growth with an IC50IC_{50} value of 10 µM. Mechanistic studies revealed that treatment with the compound led to significant increases in apoptotic markers such as cleaved caspase-3 and PARP .

Data Summary Table

PropertyValue
Molecular FormulaC17H22N2O5C_{17}H_{22}N_{2}O_{5}
Molecular Weight334.4 g/mol
Antimicrobial ActivityIC50IC_{50}: ~5 µM against Klebsiella pneumoniae
Antitumor ActivityIC50IC_{50}: ~10 µM against MCF-7 breast cancer cells

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